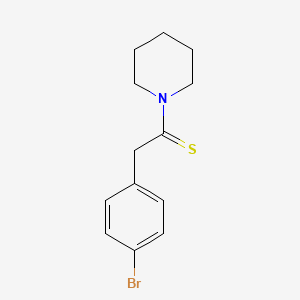
7-Ornithine-tyrocidine A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Ornithine-tyrocidine A is a cyclic decapeptide antibiotic produced by the bacterium Brevibacillus brevis. It is part of the tyrocidine family, which is known for its potent antimicrobial properties. This compound is particularly notable for its ability to disrupt bacterial cell membranes, making it a valuable tool in the fight against various bacterial infections .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Ornithine-tyrocidine A involves non-ribosomal peptide synthetases (NRPSs), which are large, modular enzymes that assemble the peptide in a stepwise fashion. The process begins with the activation of amino acids by adenylation, followed by their transfer to a peptidyl carrier protein (PCP) domain. The amino acids are then condensed into a growing peptide chain, which is eventually cyclized to form the final product .
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using Brevibacillus brevis. The bacteria are cultured in nutrient-rich media, and the production of the peptide is induced during the late logarithmic growth phase. The peptide is then extracted and purified using techniques such as ultra-performance liquid chromatography (UPLC) and mass spectrometry .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Ornithine-tyrocidine A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability, activity, and specificity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄) are used to introduce oxygen-containing functional groups.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are employed to reduce specific functional groups.
Substitution: Substitution reactions often involve nucleophilic reagents such as amines and thiols to replace specific atoms or groups within the peptide
Major Products: The major products formed from these reactions include various derivatives of this compound with enhanced antimicrobial properties and stability .
Wissenschaftliche Forschungsanwendungen
7-Ornithine-tyrocidine A has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and cyclization mechanisms.
Biology: The compound is employed in research on bacterial cell membrane disruption
Eigenschaften
CAS-Nummer |
79774-99-5 |
|---|---|
Molekularformel |
C62H90Cl2N14O13 |
Molekulargewicht |
1310.4 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(Z,2S)-5-amino-1-[[(2S)-1-[[(2R)-1-[(2S)-2-[[(2S)-1-[[(2S)-5-amino-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopent-3-en-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]pentanediamide;dihydrochloride |
InChI |
InChI=1S/C62H88N14O13.2ClH/c1-36(2)30-46(58(85)74-49(33-39-16-9-6-10-17-39)62(89)76-29-13-20-50(76)60(87)73-47(31-38-14-7-5-8-15-38)57(84)68-41(35-77)18-11-27-63)71-55(82)44(19-12-28-64)70-61(88)53(37(3)4)75-59(86)48(32-40-21-23-42(78)24-22-40)72-56(83)45(25-26-51(66)79)69-54(81)43(65)34-52(67)80;;/h5-10,12,14-17,19,21-24,35-37,41,43-50,53,78H,11,13,18,20,25-34,63-65H2,1-4H3,(H2,66,79)(H2,67,80)(H,68,84)(H,69,81)(H,70,88)(H,71,82)(H,72,83)(H,73,87)(H,74,85)(H,75,86);2*1H/b19-12-;;/t41-,43-,44-,45-,46-,47-,48-,49+,50-,53-;;/m0../s1 |
InChI-Schlüssel |
BJGZPJZVPXZFGE-DHNREBSVSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCN)C=O)NC(=O)[C@H](/C=C\CN)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)N)N.Cl.Cl |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCN)C=O)NC(=O)C(C=CCN)NC(=O)C(C(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)N.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


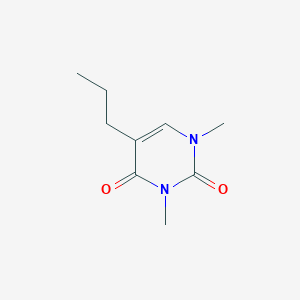
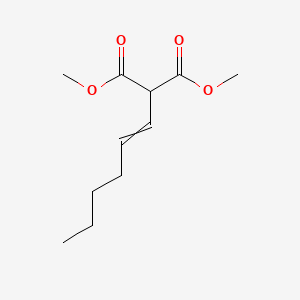
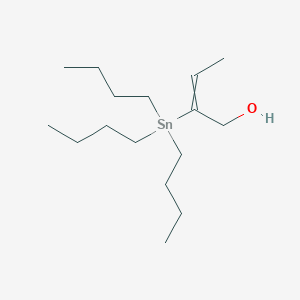
![(1S)-1-{[tert-Butyl(dimethyl)silyl]oxy}-1-cyclohexylbutan-2-one](/img/structure/B14429933.png)
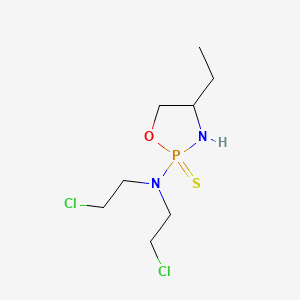
![1-(2-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}hydrazinylidene)naphthalen-2(1H)-one](/img/structure/B14429962.png)
![4'-[(6-Hydroxyhexyl)oxy][1,1'-biphenyl]-4-ol](/img/structure/B14429969.png)
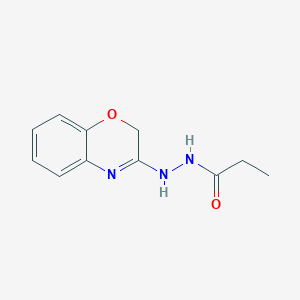
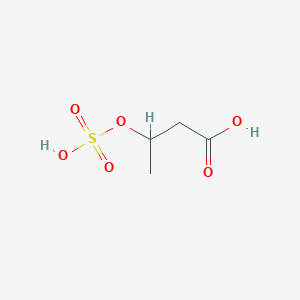
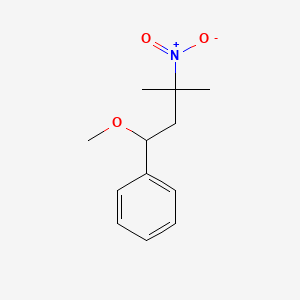
![1,3,3-Triphenyl-11-thia-1-azadispiro[3.0.5~5~.1~4~]undecan-2-one](/img/structure/B14429990.png)
![(Propane-2,2-diyl)bis[(dichloromethyl)stannane]](/img/no-structure.png)

